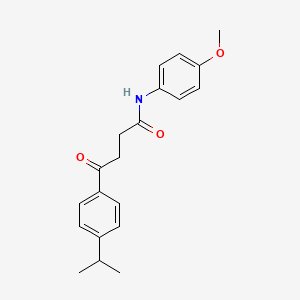
2-(4-bromophenyl)-N-(1-propyl-4-piperidinyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromophenyl)-N-(1-propyl-4-piperidinyl)acetamide, commonly known as BPPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential to modulate the activity of certain proteins in the human body. BPPA belongs to a class of compounds known as piperidine derivatives, which have been extensively studied for their pharmacological properties.
Mécanisme D'action
BPPA exerts its pharmacological effects by binding to certain proteins in the body, thereby modulating their activity. It has been shown to bind to the ATP-binding site of GSK-3β, which results in the inhibition of its activity. This, in turn, leads to the activation of various signaling pathways that are involved in cell growth and proliferation. BPPA has also been shown to bind to the active site of acetylcholinesterase, thereby inhibiting its activity and increasing the levels of acetylcholine in the brain.
Biochemical and Physiological Effects:
BPPA has been shown to have various biochemical and physiological effects in the body. It has been shown to inhibit the growth and proliferation of cancer cells by modulating the activity of GSK-3β. BPPA has also been shown to have neuroprotective effects by inhibiting the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. This, in turn, leads to increased levels of acetylcholine, which is important for memory and learning.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using BPPA in lab experiments include its ability to modulate the activity of certain proteins in the body, which makes it useful for studying the mechanisms underlying various diseases. BPPA is also relatively easy to synthesize and purify, which makes it readily available for use in lab experiments. However, the limitations of using BPPA in lab experiments include its potential toxicity and lack of specificity, which may lead to off-target effects.
Orientations Futures
There are several future directions for research on BPPA. One area of research is the development of more specific and potent derivatives of BPPA that can be used for the treatment of various diseases. Another area of research is the investigation of the potential of BPPA as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to investigate the safety and toxicity of BPPA in vivo, as well as its pharmacokinetic properties.
Méthodes De Synthèse
The synthesis of BPPA involves the reaction of 4-bromoacetophenone with 1-propylpiperidine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using column chromatography to obtain pure BPPA.
Applications De Recherche Scientifique
BPPA has been studied extensively for its potential use in the treatment of various diseases such as cancer, Alzheimer's, and Parkinson's disease. It has been shown to modulate the activity of certain proteins such as GSK-3β, which is involved in the regulation of cell growth and proliferation. BPPA has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain, which is important for memory and learning.
Propriétés
IUPAC Name |
2-(4-bromophenyl)-N-(1-propylpiperidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN2O/c1-2-9-19-10-7-15(8-11-19)18-16(20)12-13-3-5-14(17)6-4-13/h3-6,15H,2,7-12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQBHLZIRFGSQKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)CC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclopentyl-N~2~-ethylglycinamide](/img/structure/B5847704.png)


![methyl 4-[(trichloroacetyl)amino]benzoate](/img/structure/B5847729.png)
![1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]-1-butanone](/img/structure/B5847733.png)


![5-(4-methoxyphenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B5847770.png)
![5-chloro-7,7-dimethyl-6,9-dihydro-7H-pyrano[4',3':4,5]thieno[3,2-e]tetrazolo[1,5-a]pyrimidine](/img/structure/B5847777.png)

![2-phenyl-2,5-dihydrospiro[benzo[g]indazole-4,1'-cyclohexan]-3-amine](/img/structure/B5847797.png)

![5-[1,2-dimethyl-6-(trifluoromethyl)-4(1H)-pyridinylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5847804.png)
![N'-[(2,4-dimethylphenoxy)acetyl]-2-methoxybenzohydrazide](/img/structure/B5847809.png)
